N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide
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Overview
Description
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide is an organic compound with a unique structure that incorporates both benzo[c][1,2,5]thiadiazole and phenylacetamide moieties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been researched for their antibacterial activity on both gram-positive and gram-negative bacteria .
Mode of Action
It is known that electron donor–acceptor (d–a) systems based on the benzo[c][1,2,5]thiadiazole motif have been extensively researched for use in photovoltaics or as fluorescent sensors .
Biochemical Pathways
Compounds with similar structures have been used as potential visible-light organophotocatalysts .
Result of Action
Compounds with similar structures have been used as fluorescent sensors .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide, a multi-step synthesis is generally employed. The process typically begins with the preparation of the benzo[c][1,2,5]thiadiazole core, followed by the introduction of the methyl and sulfone groups. Next, the phenylacetamide portion is linked to the core through a series of condensation reactions. Reaction conditions include specific catalysts, solvents, and temperatures to ensure the efficient formation of desired intermediates and final product.
Industrial Production Methods
In an industrial setting, large-scale production of this compound can be achieved through continuous flow processes. These processes enable precise control over reaction parameters and ensure high yield and purity of the compound. The use of automated systems and reactors also minimizes human intervention and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under appropriate conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For instance, oxidation reactions may yield various sulfoxides and sulfones, while reduction reactions could produce amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide serves as a versatile intermediate for the synthesis of various complex molecules
Biology
Biologically, this compound has been investigated for its potential as a pharmacological agent. Its ability to interact with specific molecular targets suggests that it could be useful in developing new therapeutics for various diseases, including cancer and neurological disorders.
Medicine
In medicine, this compound is being explored for its potential therapeutic properties. Research studies have focused on its mechanism of action, potential side effects, and efficacy in treating specific conditions.
Industry
Industrially, this compound is used in the development of advanced materials, such as polymers and coatings. Its incorporation into these materials can enhance their properties, including durability, flexibility, and resistance to environmental factors.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide
N-(2-(3-methyl-2,2-dioxido-2,3-dihydrobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide
N-(2-(3-methylbenzo[c][1,2,5]thiadiazol-2-yl)ethyl)-2-phenylacetamide
Uniqueness
Compared to its similar compounds, N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylacetamide stands out due to its specific structural features, such as the presence of the sulfone group and the exact positioning of methyl and phenylacetamide groups. These characteristics confer distinct chemical and biological properties, making it a unique compound with specialized applications in research and industry.
Properties
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c1-19-15-9-5-6-10-16(15)20(24(19,22)23)12-11-18-17(21)13-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPXJEVITPRRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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